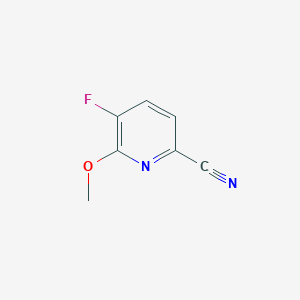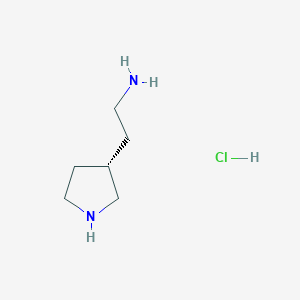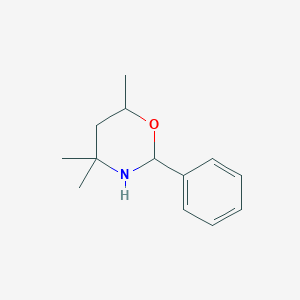
4,4,6-Trimethyl-2-phenyl-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-phenyl-1,3-oxazinane is a heterocyclic organic compound with the molecular formula C13H19NO. It is characterized by a six-membered ring containing one nitrogen and one oxygen atom, with three methyl groups and a phenyl group attached. This compound is part of the oxazine family, known for their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-phenyl-1,3-oxazinane can be synthesized through the cyclization of amino alcohols with aldehydes or ketones. One common method involves the reaction of 4-amino-4-methyl-2-pentanol with benzaldehyde under acidic conditions to form the oxazinane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often employing catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-2-phenyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2-one derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazinane-2-one derivatives.
Reduction: Saturated oxazinane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-phenyl-1,3-oxazinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved often include the modulation of metabolic processes or signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-6-phenyl-1,3-oxazinane-2-thione: Similar structure but contains a thione group instead of an oxygen atom.
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: Similar structure but contains two oxygen atoms in the ring.
Uniqueness
4,4,6-Trimethyl-2-phenyl-1,3-oxazinane is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .
Eigenschaften
CAS-Nummer |
31771-33-2 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C13H19NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI-Schlüssel |
LIYXZGJOUFBNHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC(O1)C2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)
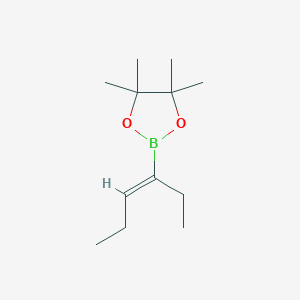
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)
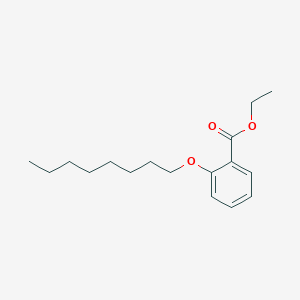


![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)

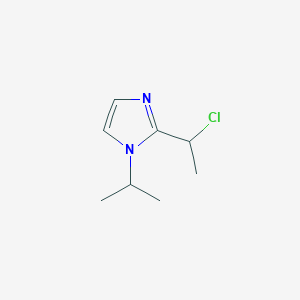
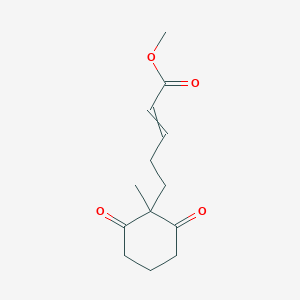
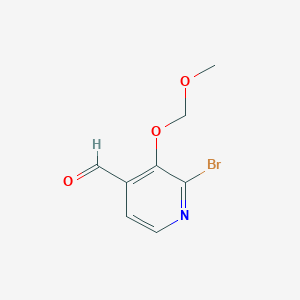
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)
